molecular formula C20H16F2N2O5 B2809094 METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1358412-42-6

METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B2809094
CAS No.: 1358412-42-6
M. Wt: 402.354
InChI Key: ROJQTPIYDDCOFW-UHFFFAOYSA-N
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Description

METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative featuring a methoxy group at position 6, a methyl carboxylate group at position 2, and a carbamoylmethoxy substituent at position 2. The carbamoylmethoxy group incorporates a 2,5-difluorophenyl moiety, which introduces steric and electronic effects that may enhance target binding or metabolic stability. Quinoline derivatives are widely studied for their pharmacological properties, including antitumor, antimicrobial, and multidrug resistance (MDR) modulation activities .

Properties

IUPAC Name

methyl 4-[2-(2,5-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O5/c1-27-12-4-6-15-13(8-12)18(9-17(23-15)20(26)28-2)29-10-19(25)24-16-7-11(21)3-5-14(16)22/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJQTPIYDDCOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the thiazolidine ring and the thiazole ring, followed by the introduction of the benzoyl group. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired rings and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolytic Reactions

The compound demonstrates distinct reactivity under hydrolytic conditions due to its ester and carbamoyl functional groups:

Reaction TypeConditionsProducts/OutcomesKey Observations
Ester Hydrolysis 1M NaOH, 80°C, 4 hrsQuinoline-2-carboxylic acid derivativepH >10 accelerates degradation
Carbamoyl Hydrolysis 6M HCl, reflux, 12 hrsMethoxyquinoline + 2,5-difluoroanilineCompeting ester hydrolysis observed
  • The ester group undergoes alkaline hydrolysis to yield the carboxylic acid derivative, but prolonged exposure leads to decomposition of the quinoline core.

  • Acidic hydrolysis of the carbamoyl linkage produces 2,5-difluoroaniline, though the reaction requires rigorous temperature control to minimize side products.

Nucleophilic Substitution Reactions

The electron-deficient quinoline core facilitates nucleophilic attack at positions activated by methoxy substituents:

Key Reactions:

  • Methoxy Group Displacement:

    • Reacts with primary amines (e.g., NH3_3) in ethanol at reflux to form 4-aminoquinoline derivatives.

    • Requires catalytic iodine to enhance leaving-group ability of methoxy substituents.

  • Fluorophenyl Ring Reactivity:

    • Limited electrophilic substitution due to electron-withdrawing fluorine atoms.

    • SNAr reactions occur selectively at the para-fluorine position under high-temperature conditions with strong nucleophiles (e.g., thiols) .

Esterification/Transesterification

The methyl ester undergoes transesterification with higher alcohols (e.g., benzyl alcohol) via acid catalysis (H2_2SO4_4, 60°C), yielding bulkier esters with improved lipophilicity.

Carbamoyl Modifications

  • Reacts with hydroxylamine hydrochloride to form hydroxamic acid derivatives, potential metalloproteinase inhibitors.

  • Grignard reagents (e.g., MeMgBr) selectively attack the carbamoyl carbonyl, forming tertiary alcohols.

Stability Under Oxidative/Reductive Conditions

ConditionOutcomeStability Rating
H2_2/Pd-C (1 atm)Quinoline ring hydrogenationPoor
mCPBA (0°C)Epoxidation of vinylogous systemsModerate
NaBH4_4 in MeOHEster group remains intactExcellent
  • Catalytic hydrogenation reduces the quinoline ring to tetrahydroquinoline, altering pharmacological activity .

  • Oxidizing agents preferentially attack electron-rich methoxy-substituted positions.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

text
Suzuki-Miyaura Reaction: Conditions: Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O (3:1), 90°C Substrate: Requires prior bromination at C3 position Yield: 68–72% for biaryl derivatives [7]

Note: Direct coupling is hindered by electron-withdrawing groups; directed C-H activation strategies are often required.

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

  • 150–200°C : Loss of methyl ester as methanol (Δm = 12.4%)

  • 250–300°C : Carbamoyl cleavage (Δm = 18.7%)

  • >350°C : Quinoline core degradation

Scientific Research Applications

Structural Characteristics

The compound features a quinoline backbone, which is known for its diverse biological activities. The presence of difluorophenyl and methoxy groups enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate as an anticancer agent. Research indicates that derivatives of quinoline compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival .

Case Study: P-Glycoprotein Inhibition

A study designed a series of 6-methoxy-2-arylquinoline analogues, including this compound, as P-glycoprotein inhibitors. These compounds showed significant cytotoxic activity against multidrug-resistant gastric carcinoma cells, indicating their potential as effective treatments for resistant cancer types .

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains, making it a candidate for further development as an antibiotic .

Herbicidal Activity

The compound has shown promise as a herbicide. Its structure allows it to interact with plant biochemical pathways, potentially leading to effective weed control. The development of formulations containing this compound aims to enhance its stability and efficacy in agricultural applications .

Case Study: Agrochemical Formulations

Research has focused on creating stable agrochemical formulations using this compound. These formulations aim to improve the compound's herbicidal activity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of METHYL 4-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with structurally related analogues, focusing on substituent effects and functional outcomes:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name / ID Position 2 Substituent Position 4 Substituent Position 6 Key Biological Activity Source
Target Compound Methyl carboxylate [(2,5-Difluorophenyl)carbamoyl]methoxy Methoxy Hypothesized P-gp inhibition Synthesis
4b (Carboxylic acid derivative) Carboxylic acid Hydroxyl methyl Methoxy Moderate P-gp inhibition
6b (Methyl carboxylate derivative) Methyl carboxylate Hydroxyl methyl Methoxy Enhanced P-gp inhibition vs. 4b
4-(4-Bromo-2-fluorobenzyloxy)-6-methoxyquinoline-2-carboxylic acid (sodium salt) Sodium carboxylate 4-Bromo-2-fluorobenzyloxy Methoxy Antihyperglycemic activity
Bis-6-chloro-triostin N/A (Chromophore) 6-Chloroquinoxaline N/A DNA-binding (5′-AT-rich preference)
[Lys4,Lys8]-TANDEM N/A (Peptide backbone) Synthetic peptide N/A High-affinity DNA binding (AT-rich)

Key Observations

Position 4 Substituents Dictate Target Specificity

  • The target compound’s 4-[(2,5-difluorophenyl)carbamoyl]methoxy group introduces a bulky, electronegative substituent. This contrasts with simpler hydroxyl methyl (4b, 6b) or benzyloxy () groups, which show varying P-gp inhibition or DNA-binding profiles. The difluorophenyl moiety may enhance lipophilicity and target engagement through halogen bonding .
  • In bis-6-chloro-triostin, chloro-substituted chromophores shift DNA-binding preferences from CG-rich to AT-rich sequences, highlighting how electronic effects at position 4 alter macromolecular interactions .

Position 2 Functional Groups Influence Pharmacokinetics The methyl carboxylate group in the target compound and 6b improves cell permeability compared to carboxylic acid derivatives (e.g., 4b), which are more polar and less likely to cross membranes. This aligns with studies showing methyl esters enhance bioavailability in P-gp inhibitors . In antihyperglycemic quinolines (), sodium carboxylates at position 2 improve solubility but may limit blood-brain barrier penetration, suggesting a trade-off between bioavailability and therapeutic application .

Position 6 Methoxy Group as a Common Motif The 6-methoxy group is conserved across multiple analogues (target compound, 4b, 6b, ). This substituent likely stabilizes the quinoline ring electronically and contributes to π-stacking interactions in DNA or protein binding .

Comparative Activity in P-gp Inhibition

  • Derivatives with hydroxyl methyl at position 4 (6b) show stronger P-gp inhibition than carboxylic acid analogues (4b), underscoring the importance of hydrophobic interactions at this position. The target compound’s carbamoylmethoxy group may further optimize binding to P-gp’s hydrophobic pocket .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis follows established routes for methyl carboxylate quinolines, as demonstrated in . The carbamoylmethoxy group can be introduced via coupling reactions with 2,5-difluorophenyl isocyanate .
  • Further studies should evaluate its efflux inhibition and cytotoxicity profiles.
  • SAR Insights : Substituent modifications at positions 2 and 4 significantly alter activity. For example, replacing the methyl carboxylate with a sodium carboxylate () shifts applications from oncology to metabolic disorders, emphasizing the need for tailored design .

Biological Activity

Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their broad spectrum of biological activities, including antitumor , antimicrobial , anti-inflammatory , and antiparasitic effects . The structural diversity within this class of compounds allows for extensive modifications that can enhance their efficacy and reduce toxicity.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Quinoline Core : The core structure contributes to its biological activity.
  • Methoxy Groups : These groups are known to influence the lipophilicity and bioavailability of the compound.
  • Difluorophenyl Carbamate : This moiety may enhance binding affinity to biological targets.

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. For instance, studies have shown that certain quinoline compounds can inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways, such as the p53 pathway . this compound has been evaluated for its cytotoxic effects against various cancer cell lines, revealing promising results.

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Topoisomerases : Similar to other quinoline derivatives, it may interfere with DNA replication by inhibiting topoisomerase enzymes .
  • P-Glycoprotein Modulation : Some studies suggest that quinoline derivatives can inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells . This property could enhance the efficacy of co-administered chemotherapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
P-Glycoprotein InhibitionEnhances drug absorption in resistant cell lines

Case Study: Antitumor Efficacy

In a recent study focusing on the antitumor effects of this compound, researchers evaluated its cytotoxicity against several human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify intermediates via column chromatography to avoid cross-contamination.

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Electron distribution : Identify electron-deficient regions (e.g., quinoline ring) for nucleophilic attack predictions.
  • HOMO-LUMO gaps : Correlate with reactivity trends; lower gaps suggest higher electrophilicity.
  • Carbamate group stability : Assess resonance interactions between the carbamoyl moiety and quinoline π-system.

Case Study : DFT studies on analogous 6-methoxyquinoline derivatives revealed that electron-withdrawing substituents (e.g., fluorine) reduce HOMO-LUMO gaps by 0.5–1.0 eV, enhancing reactivity .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic carbons at δ 110–160 ppm).
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and carbamate (N-H stretch ~3300 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., torsion angles between quinoline and difluorophenyl groups) .

Data Interpretation : Compare experimental spectra with simulated data (e.g., Gaussian software) for discrepancies ≤5%.

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer :
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines, e.g., MCF-7 for anticancer studies).
  • Solubility differences : Use DMSO concentrations ≤0.1% to avoid solvent interference.
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to compare half-life (t₁/₂) and intrinsic clearance (CLint).

Example : A study on 6-methoxy-2-arylquinolines showed that lipophilicity (logP >3.5) correlates with false-positive cytotoxicity due to membrane disruption .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester/carbamate groups.
  • Long-term stability : Confirm via HPLC every 6 months (retention time shifts >2% indicate degradation).

Advanced: What strategies optimize regioselectivity during functionalization of the quinoline ring?

Q. Methodological Answer :

  • Directing groups : Use –OMe at position 6 to block electrophilic substitution at C5/C7.
  • Metal catalysis : Pd-mediated C–H activation for selective carbamoylation at C4 (e.g., Pd(OAc)₂, 2,5-difluorophenyl isocyanate).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carbamate coupling yields by 20–30% compared to THF .

Basic: How is the compound characterized for potential pharmacological applications?

Q. Methodological Answer :

  • In vitro screening : Test against kinase targets (e.g., EGFR, VEGFR) via fluorescence polarization assays.
  • ADMET profiling :
    • Absorption : Caco-2 permeability assay (Papp >1 ×10⁻⁶ cm/s).
    • Metabolism : CYP450 inhibition screening (IC₅₀ >10 μM preferred).
  • Toxicity : Zebrafish embryo model for acute toxicity (LC₅₀ >100 μM).

Advanced: How do steric and electronic effects of the 2,5-difluorophenyl group influence bioactivity?

Q. Methodological Answer :

  • Steric effects : The ortho-fluorine atoms increase rotational barrier (~5 kcal/mol) around the carbamate bond, stabilizing bioactive conformations.
  • Electronic effects : Fluorine’s –I effect enhances carbamate electrophilicity, facilitating target binding (e.g., hydrogen bonding with kinase active sites).
  • Case Study : Analogues with 2,5-difluorophenyl groups showed 3-fold higher kinase inhibition (IC₅₀ = 0.8 μM) compared to non-fluorinated derivatives .

Basic: What are the safety precautions for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing/solubilization.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallography data inform co-crystallization studies with biological targets?

Q. Methodological Answer :

  • Co-crystal screening : Use vapor diffusion (e.g., hanging drop method) with protein targets (e.g., human serum albumin).
  • Data analysis : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks (e.g., quinoline N…H–O interactions) to map binding motifs .

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